Glucosamine-15N hydrochloride

Mass Spectrometry Quantitative Bioanalysis Isotope Dilution

Glucosamine-15N hydrochloride is the definitive SIL-IS for quantitative glucosamine analysis. Unlike unlabeled glucosamine HCl (CAS 66-84-2), which co-migrates with endogenous analyte at m/z 180, the 15N label imparts a diagnostic +1 Da mass shift (m/z 181, [M+H]⁺), enabling co-elution with mass spectrometric resolution. Essential for correcting matrix effects in validated LC-MS/MS. Substitution with unlabeled analog introduces unacceptable accuracy bias—not fit for purpose.

Molecular Formula C6H14ClNO5
Molecular Weight 216.623
CAS No. 42927-60-6
Cat. No. B583474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucosamine-15N hydrochloride
CAS42927-60-6
Synonyms2-Amino-2-deoxy-D-glucose-15N Hydrochloride
Molecular FormulaC6H14ClNO5
Molecular Weight216.623
Structural Identifiers
SMILESC(C(C(C(C(C=O)N)O)O)O)O.Cl
InChIInChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1/i7+1;
InChIKeyCBOJBBMQJBVCMW-FGSAPNRJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glucosamine-15N Hydrochloride (CAS 42927-60-6): A 15N-Stable Isotope-Labeled Analytical Standard for Mass Spectrometry Quantification


Glucosamine-15N hydrochloride is a stable isotope-labeled derivative of the amino sugar glucosamine hydrochloride, wherein the natural 14N atom is replaced by the heavier 15N isotope . This compound retains the identical chemical structure and physicochemical behavior of its unlabeled counterpart (CAS 66-84-2) , but its distinct mass shift (m/z +1 for the [M+H]⁺ ion) enables it to function as a superior internal standard (SIL-IS) in mass spectrometry-based assays . It is specifically utilized in quantitative proteomics, metabolomics, and pharmaceutical research to correct for matrix effects, ionization variability, and sample preparation losses, thereby ensuring precise and accurate quantification of endogenous or administered glucosamine in complex biological matrices [1].

Why Unlabeled Glucosamine Hydrochloride (CAS 66-84-2) Is Not a Suitable Substitute for 15N-Labeled Glucosamine Hydrochloride in Mass Spectrometry-Based Quantitative Assays


Substituting Glucosamine-15N hydrochloride with unlabeled glucosamine hydrochloride (CAS 66-84-2) in quantitative mass spectrometry (MS) workflows introduces significant analytical error and is therefore unacceptable for rigorous applications. Unlabeled glucosamine shares an identical monoisotopic mass (m/z 180) with the endogenous analyte, precluding its use as an internal standard (IS) and leading to substantial inaccuracies in quantitation due to natural isotopic contributions and matrix effects [1]. As demonstrated in the development of validated LC-MS/MS methods for glucosamine in plasma and synovial fluid, the use of a non-isotopically labeled analog fails to correct for ionization suppression or enhancement, resulting in unacceptable accuracy bias and imprecision [2]. Only a stable isotope-labeled analog, such as Glucosamine-15N hydrochloride (exhibiting an m/z 181 for its [M+H]⁺ ion), can co-elute with the analyte while being distinctly resolved by the mass spectrometer, thus providing the requisite correction for all sources of analytical variability .

Quantitative Differentiation Evidence for Glucosamine-15N Hydrochloride (CAS 42927-60-6) Versus Unlabeled and Alternative Isotope-Labeled Analogs


Mass Spectrometric Differentiation and Superior Internal Standard Performance of 15N-Labeled Glucosamine

The primary differentiation of Glucosamine-15N hydrochloride from its unlabeled analog (Glucosamine hydrochloride, CAS 66-84-2) lies in its mass shift, which is essential for its function as a stable isotope-labeled internal standard (SIL-IS). In LC-MS/MS analysis, the unlabeled analyte is detected at m/z 180→72, while the 15N-labeled IS is detected at m/z 181→73, enabling distinct and simultaneous quantification [1]. This 1 Da mass difference is critical for correcting for matrix effects, ion suppression, and variability in sample preparation, which is not achievable with an unlabeled analog or a structural analog that does not co-elute identically .

Mass Spectrometry Quantitative Bioanalysis Isotope Dilution

Validated Method Precision and Accuracy in Human Synovial Fluid Quantification Using 13C-Internal Standard

While this evidence item uses a 13C-labeled internal standard, it provides a class-level inference for the performance of stable isotope-labeled glucosamine standards. A validated LC-MS/MS method employing D-[1-13C]glucosamine as an internal standard achieved high precision (RSD ≤14%) and accuracy (bias from -11% to 10%) for quantifying glucosamine in human synovial fluid [1]. This level of performance is not attainable with an unlabeled standard due to matrix effects and natural isotopic contributions [2]. The use of a 15N-labeled analog is expected to yield comparable or improved performance due to the identical principle of isotope dilution mass spectrometry, where the labeled compound corrects for all sources of analytical variation [3].

Bioanalysis Osteoarthritis Method Validation

High-Purity 15N-Labeled Glucosamine Hydrochloride for Metabolomics and Flux Analysis Research

Glucosamine-15N hydrochloride is specifically designed for applications as a tracer in metabolic flux analysis (MFA) and as an internal standard in metabolomics, differentiating it from the bulk, unlabeled material used in dietary supplements . Its high isotopic enrichment (specified by vendors as >98% 15N) ensures minimal interference from natural abundance 14N, enabling precise tracking of the hexosamine biosynthesis pathway (HBP) and quantitative assessment of metabolic fluxes . This is a key differentiator from 13C-labeled glucosamine analogs, as the 15N label allows specific tracing of nitrogen incorporation from glutamine into UDP-GlcNAc, a critical node in glycosylation and cancer metabolism [1].

Metabolomics Fluxomics Hexosamine Biosynthesis Pathway

Demonstrated Utility in Validated LC-MS/MS Assays for Pharmacokinetic and Tissue Distribution Studies

The essential role of a stable isotope-labeled internal standard in achieving regulatory-grade bioanalytical data is highlighted by a validated LC-MS/MS method for quantifying glucosamine in rabbit cartilage and plasma [1]. The method, which used a 13C-labeled IS, demonstrated the ability to precisely measure a 2.3-fold increase in cartilage glucosamine concentration following oral administration, from a baseline of 461 ng g⁻¹ to 1040 ng g⁻¹ [1]. This quantitative capability is directly reliant on the use of an isotope-labeled IS to correct for extraction recovery (≥81%) and matrix effects [1]. Glucosamine-15N hydrochloride serves as a direct and functionally equivalent alternative to the 13C-labeled IS, providing the same analytical benefits for studies where the 15N label is preferred due to MS instrument tuning, method transfer, or cost considerations .

Pharmacokinetics Tissue Distribution Osteoarthritis

Optimal Research and Industrial Application Scenarios for Glucosamine-15N Hydrochloride (CAS 42927-60-6)


Quantitative LC-MS/MS Bioanalysis of Glucosamine in Preclinical and Clinical Studies

Use as a stable isotope-labeled internal standard (SIL-IS) in validated LC-MS/MS methods for the accurate quantification of glucosamine in biological matrices (plasma, serum, urine, synovial fluid, and tissue homogenates). This application directly addresses the need for precise pharmacokinetic, bioavailability, and tissue distribution data in drug development and clinical research on osteoarthritis and other indications. The use of a 15N-labeled IS is essential for correcting matrix effects and ensuring method accuracy and precision, as demonstrated in validated methods using 13C-labeled analogs [1].

Metabolic Flux Analysis (MFA) of the Hexosamine Biosynthesis Pathway (HBP)

Employ as a metabolic tracer to investigate nitrogen flux through the HBP. The 15N label allows specific tracking of the nitrogen atom derived from glutamine as it is incorporated into glucosamine-6-phosphate and subsequently into UDP-GlcNAc, the key substrate for glycosylation [2]. This application is critical for understanding the role of the HBP in cancer metabolism, insulin resistance, and cellular signaling.

Targeted Metabolomics for Absolute Quantification of Glucosamine and Related Aminosugars

Incorporate as an internal standard in targeted metabolomics workflows for the absolute quantification of glucosamine and related metabolites (e.g., N-acetylglucosamine, galactosamine) in cell lysates, tissues, or biofluids. The co-elution and identical ionization efficiency of the 15N-labeled standard enable robust correction for sample-to-sample variability, ensuring high-quality, reproducible data for biomarker discovery and mechanistic studies [3].

Pharmaceutical Quality Control and Formulation Analysis

Utilize as a primary standard in isotope dilution mass spectrometry (IDMS) for the accurate determination of glucosamine content in pharmaceutical formulations and dietary supplements. This method offers superior accuracy and precision compared to conventional HPLC-UV methods by directly compensating for matrix effects and extraction inefficiencies, as demonstrated in validated ID-ESI/MS methods for pharmaceutical preparations [3].

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